![molecular formula C8H6N2OS B2883401 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- CAS No. 1672-27-1](/img/structure/B2883401.png)
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-
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Overview
Description
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of "2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-" .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving "2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-” are not detailed in the sources I found .Scientific Research Applications
Pharmacology
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s used in drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, which are currently used as antibiotics . The quinoxaline moiety has various multifunctional properties and can act against many targets, receptors, or microorganisms .
Anticancer & Antiproliferative Activity
Quinoxaline derivatives have been studied for their anticancer and antiproliferative activities . They have been synthesized and tested for antimalarial activity . Some quinoxaline compounds, such as 1-(2-Bromoethyl)-1,4-dihydroquinoxaline-2,3-dione, have been reported to have DNA damaging potential .
Antimicrobial Activity
Quinoxaline derivatives have shown antimicrobial activity . They have been used to develop drugs that act against various microorganisms .
Anticonvulsant Activity
Quinoxaline derivatives have also been studied for their anticonvulsant activities . They have potential in the development of drugs for the treatment of convulsive disorders .
Antituberculosis Activity
Quinoxaline derivatives have been studied for their antituberculosis activities . They have potential in the development of drugs for the treatment of tuberculosis .
Antimalarial Activity
Quinoxaline derivatives have been studied for their antimalarial activities . They have potential in the development of drugs for the treatment of malaria .
Anti-leishmanial Activity
Quinoxaline derivatives have been studied for their anti-leishmanial activities . They have potential in the development of drugs for the treatment of leishmaniasis .
Anti-HIV Activity
Quinoxaline derivatives have been studied for their anti-HIV activities . They have potential in the development of drugs for the treatment of HIV .
Mechanism of Action
Target of Action
3-Mercaptoquinoxalin-2-ol, also known as 2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- or 3-sulfanylidene-1,4-dihydroquinoxalin-2-one, is a derivative of quinoxaline . Quinoxaline derivatives have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their multifunctional properties . They interact with their targets and induce changes that lead to their observed effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
Quinoxaline derivatives have been reported to show inhibition activity on certain bacteria and fungi , suggesting that 3-Mercaptoquinoxalin-2-ol may have similar effects.
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally influence the action of chemical compounds .
Safety and Hazards
The safety data sheet for “2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo-” provides some information on its safety and hazards. If inhaled, it is recommended to move the person into fresh air and give artificial respiration if necessary. In case of skin or eye contact, wash off with soap and plenty of water or rinse thoroughly with water respectively .
properties
IUPAC Name |
3-sulfanylidene-1,4-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGWCNKKQBVUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 3,4-dihydro-3-thioxo- |
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